[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Description
This compound is a highly modified nucleoside analog featuring a purine base with a unique substitution pattern and a fully acetylated ribofuranose sugar moiety. Its structure includes:
- Sugar moiety: A (2R,3R,4R,5R)-configured oxolan (ribofuranose) ring with three acetyl groups (at C2, C3, and C4 positions), enhancing lipophilicity and stability compared to non-acetylated nucleosides .
- Molecular formula: Presumed to be $ \text{C}{17}\text{H}{19}\text{N}7\text{O}{10} $ (based on structural analysis), with a molecular weight of approximately 489.38 g/mol.
This derivative is likely synthesized via regioselective C-H functionalization or nucleophilic substitution on purine precursors, followed by acetylation of the ribose hydroxyl groups—a strategy analogous to methods described in and for related compounds .
Properties
Molecular Formula |
C16H18N6O10 |
|---|---|
Molecular Weight |
454.35 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26) |
InChI Key |
QLINZTUHUNRZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Nitroguanosine 2’,3’,5’-Triacetate involves multiple steps, starting from guanosine. The process typically includes the nitration of guanosine to introduce the nitro group at the 8-position, followed by acetylation to protect the hydroxyl groups at the 2’, 3’, and 5’ positions. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine
Chemical Reactions Analysis
8-Nitroguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be removed through hydrolysis, yielding 8-nitroguanosine.
Nucleophilic Attack: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acetic anhydride for acetylation, hydrogen gas and palladium for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- IUPAC Name: [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Molecular Formula: C16H18N5O7
- Molecular Weight: 402.34 g/mol
Structure
The compound features a purine base modified with acetyloxy groups and is characterized by a unique oxolane ring structure. Its molecular configuration allows for interactions that are crucial in biological systems.
Pharmaceutical Research
Antiviral Activity
Research indicates that compounds similar to [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate have shown antiviral properties against various viral infections. The purine derivatives are known to inhibit viral replication by mimicking nucleotides, thus interfering with viral RNA synthesis.
Case Study: Inhibition of Hepatitis C Virus (HCV)
A study demonstrated that purine analogs exhibit significant inhibition of HCV replication in vitro. The mechanism involves the incorporation of these analogs into the viral RNA chain, leading to premature termination of RNA synthesis.
Anticancer Research
Mechanism of Action
The compound's ability to interact with DNA and RNA makes it a candidate for anticancer drug development. It can potentially disrupt the replication of cancer cells by mimicking nucleobases.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The observed IC50 values suggest a promising therapeutic index for further development.
Diagnostic Applications
Nanotechnology Integration
Recent advancements in nanotechnology have enabled the incorporation of such compounds into diagnostic tools. Their ability to bind selectively to nucleic acids can enhance the sensitivity of detection methods for diseases.
Case Study: Use in Biosensors
Research has explored the use of this compound in biosensors for detecting specific DNA sequences associated with genetic disorders. The functionalization of nanoparticles with this compound has improved the detection limits significantly.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | Hepatitis C Virus | 0.5 | |
| Cytotoxicity | Breast Cancer Cells | 10 | |
| Cytotoxicity | Lung Cancer Cells | 15 | |
| Diagnostic Sensitivity | Genetic Disorders | N/A |
Mechanism of Action
The mechanism of action of 8-Nitroguanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and proteins. The nitro group at the 8-position can participate in various chemical reactions, affecting the structure and function of RNA. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. The molecular targets and pathways involved in its action include RNA modification enzymes and nucleic acid-binding proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Purine Core: The 8-nitro group in the target compound distinguishes it from analogues with halogens (e.g., 2,6-dichloro in ) or simple amino groups (e.g., 6-amino in ). The 6-oxo-2-amino substitution mirrors natural adenosine’s 6-amino group but introduces a keto group, which may alter hydrogen-bonding patterns in molecular recognition .
Sugar Modifications :
- Full acetylation (2',3',4' vs. 2',3',5' in ) alters steric and electronic environments, impacting glycosidic bond stability and enzymatic recognition. For example, 2',3',5'-triacetylated derivatives are common intermediates in nucleoside prodrug synthesis .
Synthetic Accessibility :
- The target compound’s nitro group likely requires specialized reactions, such as Minisci-type C-H amidation (as in ), whereas chloro or bromo derivatives are typically synthesized via halogenation of preformed purines .
Biological Relevance :
- While and highlight adamantane-conjugated purines for targeted drug delivery, the nitro group in the target compound may confer unique bioactivity, such as nitric oxide release under reductive conditions .
Biological Activity
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex nucleoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N6O10, with a molecular weight of 454.35 g/mol. The IUPAC name reflects its intricate structure, highlighting the presence of acetyloxy groups and a nitro-substituted purine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O10 |
| Molecular Weight | 454.35 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
| InChI Key | QLINZTUHUNRZIM-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that it may exert effects through the modulation of enzymatic pathways and cellular signaling mechanisms. Specifically, the presence of the nitro group on the purine ring suggests potential interactions with oxidative stress pathways and nucleic acid synthesis.
Antiviral Activity
Studies have shown that nucleoside derivatives similar to this compound can exhibit antiviral properties by inhibiting viral replication. The mechanism often involves interference with viral polymerases or other enzymes critical for viral life cycles.
Antitumor Effects
Preliminary investigations suggest that compounds with similar structures may possess antitumor activity. This could be due to their ability to induce apoptosis in cancer cells or inhibit cell proliferation through various signaling pathways.
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor of specific enzymes involved in nucleotide metabolism or phospholipid metabolism. For instance, inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with compounds that share similar characteristics .
Case Studies and Research Findings
- Antiviral Studies : A study published in The Journal of Organic Chemistry explored various nucleoside analogs and their effects on viral replication. The findings indicated that modifications at the purine position significantly affected antiviral potency .
- Antitumor Activity : Research conducted on similar nucleoside derivatives in Cancer Research demonstrated significant cytotoxic effects against several cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
- Enzyme Interaction : A recent study highlighted the inhibition of PLA2G15 by cationic amphiphilic drugs, indicating that compounds like [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate could potentially be screened for similar enzyme interactions .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
